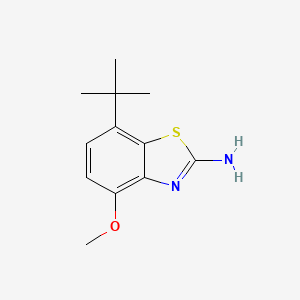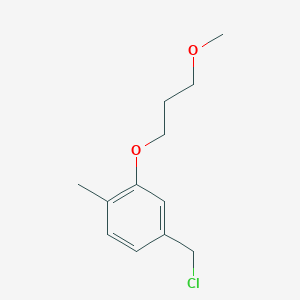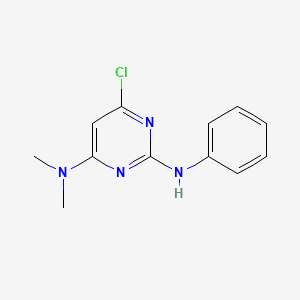
2-(3-Bromophenyl)-4-(pyridin-2-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-4-(pyridin-2-yl)-1,3-oxazole is a heterocyclic compound that features both bromophenyl and pyridinyl groups attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-(pyridin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-4-(pyridin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), oxidizing agents like TBHP, and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in solvents such as toluene or ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-4-(pyridin-2-yl)-1,3-oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-4-(pyridin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoimidazo[1,2-a]pyridines: These compounds share a similar bromophenyl and pyridinyl structure but differ in the heterocyclic ring system.
N-(Pyridin-2-yl)amides: These compounds also contain a pyridinyl group but have an amide linkage instead of an oxazole ring.
Uniqueness
2-(3-Bromophenyl)-4-(pyridin-2-yl)-1,3-oxazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H9BrN2O |
|---|---|
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-3-4-10(8-11)14-17-13(9-18-14)12-6-1-2-7-16-12/h1-9H |
Clé InChI |
HFGWLRAJYOVQAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(2-bromoethyl)cyclohexyl]-N-(2-pyrimidinyl)amine](/img/structure/B8319626.png)

![2-[(Ethylamino)Carbonyl]amino-1,3-benzothiazole-6-carboxylic acid](/img/structure/B8319638.png)


![Pyridine, 4-[3-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B8319651.png)



